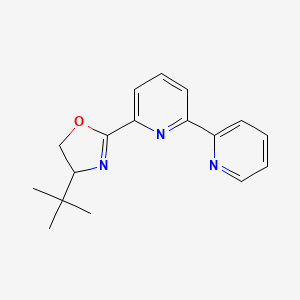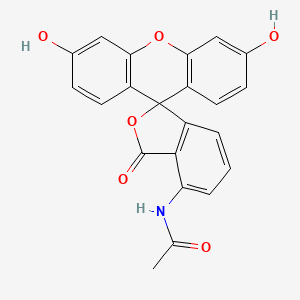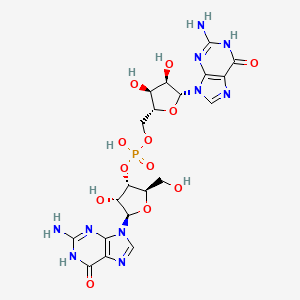
Guanylyl-(3'-5')-guanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanylyl-(3’-5’)-guanosine is a dinucleotide composed of two guanosine molecules linked by a phosphodiester bond between the 3’ carbon of one guanosine and the 5’ carbon of the other. This compound is significant in various biochemical processes, particularly in the study of nucleic acids and their interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of guanylyl-(3’-5’)-guanosine typically involves the use of protected nucleoside phosphoramidites. The process includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of guanosine are protected using silyl or benzoyl groups to prevent unwanted reactions.
Phosphitylation: The protected nucleosides are then phosphitylated using phosphoramidite chemistry.
Coupling Reaction: The phosphoramidite of one guanosine is coupled with the hydroxyl group of another guanosine in the presence of a coupling agent like tetrazole.
Oxidation: The phosphite triester formed is oxidized to a phosphate triester using an oxidizing agent such as iodine.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield guanylyl-(3’-5’)-guanosine.
Industrial Production Methods: Industrial production of guanylyl-(3’-5’)-guanosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions: Guanylyl-(3’-5’)-guanosine can undergo various chemical reactions, including:
Hydrolysis: The phosphodiester bond can be hydrolyzed by nucleases, resulting in the formation of individual guanosine molecules.
Oxidation and Reduction: The guanine bases can undergo oxidation and reduction reactions, although these are less common in typical biochemical contexts.
Substitution: The hydroxyl groups on the ribose moieties can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using nucleases such as DNase or RNase.
Oxidation: Oxidizing agents like iodine or hydrogen peroxide.
Substitution: Strong nucleophiles like sodium methoxide or ammonia.
Major Products:
Hydrolysis: Guanosine monophosphate (GMP) and free guanosine.
Oxidation: Oxidized guanine derivatives.
Substitution: Substituted guanosine derivatives depending on the nucleophile used.
科学研究应用
Guanylyl-(3’-5’)-guanosine has several applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of nucleotides.
Biology: Plays a role in the study of RNA and DNA interactions, particularly in understanding the mechanisms of replication and transcription.
Medicine: Investigated for its potential in antiviral therapies and as a component in synthetic vaccines.
Industry: Utilized in the production of oligonucleotides for research and therapeutic purposes.
作用机制
The mechanism of action of guanylyl-(3’-5’)-guanosine involves its interaction with nucleic acids and enzymes. It can act as a substrate for nucleases, which cleave the phosphodiester bond, or as a ligand for proteins that recognize specific nucleotide sequences. The molecular targets include various nucleic acid-binding proteins and enzymes involved in nucleotide metabolism.
相似化合物的比较
Adenylyl-(3’-5’)-adenosine: Similar structure but composed of adenosine molecules.
Cytidylyl-(3’-5’)-cytidine: Composed of cytidine molecules.
Uridylyl-(3’-5’)-uridine: Composed of uridine molecules.
Uniqueness: Guanylyl-(3’-5’)-guanosine is unique due to the presence of guanine bases, which have distinct hydrogen-bonding properties and participate in specific biochemical interactions. This compound is particularly useful in studying guanine-rich sequences and their role in biological processes.
属性
CAS 编号 |
3353-33-1 |
|---|---|
分子式 |
C20H25N10O12P |
分子量 |
628.4 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H25N10O12P/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-10(33)9(32)6(41-17)2-39-43(37,38)42-12-5(1-31)40-18(11(12)34)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1 |
InChI 键 |
MNXLMHSUERRXOE-MHARETSRSA-N |
手性 SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N |
规范 SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


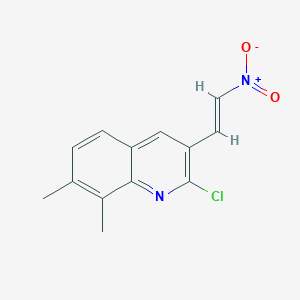
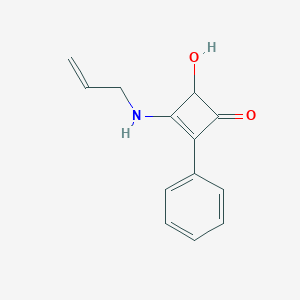
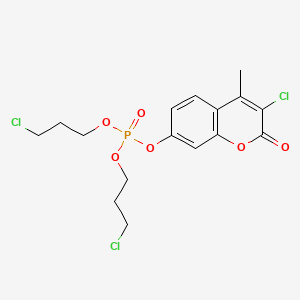
![Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate](/img/structure/B13829241.png)
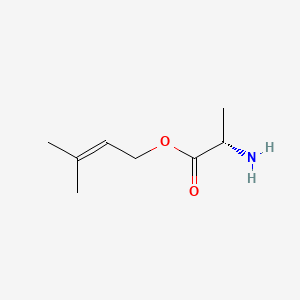
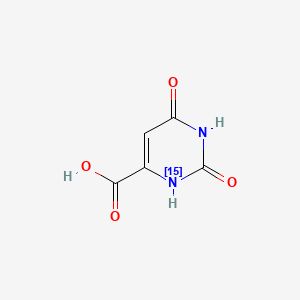
![N-{(2S)-1-[(4-Ethoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B13829248.png)
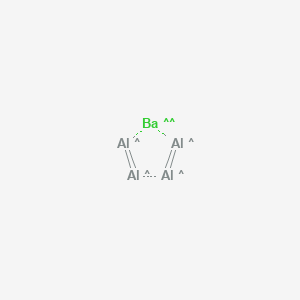


![Benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel-](/img/structure/B13829261.png)
